4-Bromo-2-fluoro-5-methylphenylacetonitrile
Description
Properties
Molecular Formula |
C9H7BrFN |
|---|---|
Molecular Weight |
228.06 g/mol |
IUPAC Name |
2-(4-bromo-2-fluoro-5-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H7BrFN/c1-6-4-7(2-3-12)9(11)5-8(6)10/h4-5H,2H2,1H3 |
InChI Key |
BJIDGKVVRDUBKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)CC#N |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Fluoro-4-bromotoluene and 2-Fluoro-4-bromo-5-methylbenzyl Bromide
A patented method (CN1157812A) describes a multi-step process starting from para-aminotoluene derivatives to prepare 2-fluoro-4-bromotoluene and subsequently 2-fluoro-4-bromo benzyl bromide, which are crucial intermediates for further transformations:
- Step 1: Mixed acid nitration of para-aminotoluene to introduce nitro groups.
- Step 2: Reduction of nitro groups to amines.
- Step 3: Diazotization and fluoridation to substitute amino groups with fluorine.
- Step 4: Bromination under UV light (wavelength > 3000 Å) to introduce bromine on the benzylic side chain.
This route emphasizes the use of para-aminotoluene as a low-cost and readily available starting material, overcoming difficulties related to the availability and cost of o-fluorotoluene or para-bromotoluene. The process is optimized for industrial scale with high yields and simplified handling.
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitration | Mixed acid nitration | Not specified | Introduces nitro group on aromatic ring |
| Reduction | Sodium sulfide solution, reflux 15-20 hrs | Not specified | Converts nitro to amino group |
| Diazotization | Sodium nitrite solution, <20 °C, 1-2 hrs | Not specified | Converts amino group to diazonium salt |
| Fluoridation | Anhydrous hydrogen fluoride, 8-12 °C, 1-2 hrs | Not specified | Substitutes diazonium with fluorine |
| Light Bromination | UV light >3000 Å, 160-180 °C, 2 hrs | Not specified | Bromination of benzylic side chain |
Alternative Synthetic Strategies
A US patent (US11655242B2) describes the use of (4-bromo-2-fluoro-5-methylphenyl)methanol as a precursor, which can be converted to the nitrile via oxidation and substitution reactions involving:
- Use of triethylamine and dichloromethane solvent under cooling.
- Palladium-catalyzed borylation and subsequent coupling reactions.
- Purification steps involving aqueous washes and drying.
This approach indicates the possibility of functional group interconversions on the aromatic ring and side chain to access the nitrile functionality.
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reactions | Conditions | Yield (%) | Reference/Patent |
|---|---|---|---|---|---|
| 1 | Para-aminotoluene derivatives | Nitration, reduction, diazotization, fluoridation, light bromination | Mixed acids, Na2S, NaNO2, HF, UV light | Not specified | CN1157812A |
| 2 | (4-Bromo-2-fluorophenyl)acetonitrile | Hydrolysis, alkylation, base treatment | Reflux, 50-100 °C, NaOH, phase transfer catalyst | ~70% | Ambeed (2020) |
| 3 | (4-Bromo-2-fluoro-5-methylphenyl)methanol | Oxidation, Pd-catalyzed borylation, coupling | DCM, triethylamine, Pd(dppf)Cl2, 85 °C | 74% | US11655242B2 |
Analytical and Research Findings
- The nitrile compounds synthesized exhibit characteristic ^1H NMR signals consistent with aromatic protons, benzylic methylene, and methyl substituents.
- The yields reported for key steps such as ester formation and alkylation are consistently around 70%, indicating moderate efficiency.
- The halogenation steps require careful control of temperature and reaction time to achieve selectivity and avoid side reactions.
- Industrially, the use of para-aminotoluene as a starting material offers cost and availability advantages.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-5-methylphenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophiles or electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-fluoro-5-methylphenylacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly in the field of oncology and anti-inflammatory drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-5-methylphenylacetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-Bromo-2-fluoro-5-methylphenylacetonitrile and its closest analogs, based on similarity scores and substituent patterns ():
| Compound Name | CAS No. | Molecular Formula | Substituent Positions | Similarity Score | Key Differences |
|---|---|---|---|---|---|
| 4-Bromo-2-fluoro-5-methylbenzonitrile | 916792-07-9 | C8H5BrFNO | Br (4), F (2), CH3 (5), CN (1) | 0.94 | Direct benzonitrile structure (nitrile attached to benzene) vs. acetonitrile side chain. |
| 2-Bromo-4-fluoro-5-methylbenzonitrile | 79630-23-2 | C8H5BrFNO | Br (2), F (4), CH3 (5), CN (1) | 0.90 | Bromo and fluoro groups swapped; positional isomerism alters electronic distribution. |
| 4-Amino-3-bromo-2-fluoro-5-methylbenzonitrile | N/A | C8H6BrFN2 | Br (3), F (2), CH3 (5), NH2 (4) | N/A | Amino group replaces methyl at position 4; impacts hydrogen bonding and basicity. |
| 4-(4-Bromo-2-fluorophenyl)butanenitrile | 1057672-39-5 | C10H9BrFN | Br (4), F (2), CN (butanenitrile chain) | N/A | Extended aliphatic chain increases molecular weight (332.02 vs. ~214) and hydrophobicity. |
Key Findings :
Substituent Position Effects: The positional isomerism between 4-Bromo-2-fluoro-5-methylbenzonitrile (CAS 916792-07-9) and 2-Bromo-4-fluoro-5-methylbenzonitrile (CAS 79630-23-2) significantly alters reactivity. For example, bromine at position 4 (para to nitrile) may enhance electron-withdrawing effects, favoring electrophilic substitutions at specific sites .
Functional Group Variations :
- The acetonitrile side chain in 4-Bromo-2-fluoro-5-methylphenylacetonitrile provides a flexible reactive site for further functionalization (e.g., hydrolysis to carboxylic acids), unlike rigid benzonitrile derivatives .
- Extended chains (e.g., butanenitrile in CAS 1057672-39-5) reduce volatility and may hinder crystallinity, impacting purification processes .
Applications in Synthesis :
- Halogenated nitriles like 4-Bromo-2-fluoro-5-methylphenylacetonitrile are pivotal in Suzuki-Miyaura couplings, where bromine acts as a leaving group. In contrast, fluoro-substituted analogs are often used to modulate metabolic stability in drug candidates .
Research and Industrial Relevance
Biological Activity
4-Bromo-2-fluoro-5-methylphenylacetonitrile is an organic compound characterized by its unique molecular structure, which includes a phenylacetonitrile framework with bromine, fluorine, and methyl substituents. This compound is of increasing interest in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical intermediate.
Chemical Structure and Properties
The molecular formula of 4-Bromo-2-fluoro-5-methylphenylacetonitrile is C₉H₇BrFN. The presence of halogen atoms (bromine and fluorine) significantly influences its chemical reactivity and biological interactions. These substituents can enhance binding affinity to various biological targets, such as enzymes and receptors, which is crucial for its therapeutic applications.
The biological activity of 4-Bromo-2-fluoro-5-methylphenylacetonitrile is primarily linked to its role as a pharmaceutical intermediate. The halogen substituents enhance the compound's ability to interact with biological molecules, potentially modulating their activity. This interaction can lead to various therapeutic effects, particularly in oncology and anti-inflammatory contexts.
Therapeutic Applications
Research indicates that this compound may have applications in drug development for conditions such as cancer due to its ability to inhibit specific cellular pathways. The structural attributes allow it to act on molecular targets involved in tumor growth and inflammation .
Comparative Analysis with Similar Compounds
A comparative analysis reveals how 4-Bromo-2-fluoro-5-methylphenylacetonitrile stands out among structurally similar compounds:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 2-(4-Bromo-2-methylphenyl)acetonitrile | 0.98 | Contains a methyl group instead of fluorine |
| 2-(5-Bromo-2-fluorophenyl)acetonitrile | 0.98 | Different position of bromine |
| 4-Bromo-3-fluorophenylacetonitrile | 0.84 | Bromine at the para position relative to methyl |
| 2-(3-Bromo-4-fluorophenyl)acetonitrile | 0.86 | Different arrangement of halogens |
| 4-Bromo-2-methylphenol | 0.85 | Lacks acetonitrile group |
The unique arrangement of halogen and methyl groups in 4-Bromo-2-fluoro-5-methylphenylacetonitrile influences its reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on the differential growth inhibition effects of related compounds on cancer cell lines. For instance, research has shown that certain derivatives exhibit enhanced potency against MTAP-deficient cells, highlighting the potential for targeted therapies using compounds similar to 4-Bromo-2-fluoro-5-methylphenylacetonitrile .
Example Study
In a study examining the effects of various compounds on HT1080 fibrosarcoma cells, several derivatives demonstrated significant growth inhibition in MTAP-deficient models. The findings suggest that modifications similar to those seen in 4-Bromo-2-fluoro-5-methylphenylacetonitrile could lead to improved therapeutic efficacy against specific cancer types .
Q & A
Q. Basic Research Focus
- NMR :
- ¹H NMR : Distinct signals for aromatic protons (δ 7.2–7.8 ppm), methyl group (δ 2.3–2.5 ppm), and nitrile absence (no proton signal).
- ¹³C NMR : Nitrile carbon at ~115 ppm; fluorine coupling splits bromine-associated carbons .
- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 1600 cm⁻¹ (C-Br) .
- Mass Spectrometry : Molecular ion peak at m/z 227 (M⁺, [C₉H₆BrFN]⁺) and fragment peaks at m/z 149 (loss of Br) .
What advanced methods address regioselectivity challenges in modifying the phenyl ring of this compound?
Advanced Research Focus
Regioselective functionalization is complicated by competing halogen reactivities. Strategies include:
- Directed ortho-metalation : Using fluorine as a directing group to install methyl or nitrile groups .
- Protection/deprotection : Temporarily masking the nitrile group with TMSCl to prevent undesired cyano participation .
- Computational modeling : DFT calculations to predict substituent effects on reaction pathways (e.g., Fukui indices for electrophilic attack) .
How should researchers reconcile contradictory data on the stability of bromo-fluoroaromatic nitriles under basic conditions?
Advanced Research Focus
Discrepancies in hydrolysis rates may arise from:
- Solvent effects : Aprotic solvents (e.g., DMF) stabilize nitriles, while protic solvents (e.g., MeOH) accelerate hydrolysis .
- Substituent positioning : The electron-withdrawing fluorine at the 2-position reduces nitrile reactivity compared to para-substituted analogs .
- Validation : Conduct kinetic studies under standardized conditions (pH, temperature) and compare with structurally similar compounds (e.g., 5-bromo-2-fluorobenzonitrile ).
What safety protocols are critical when handling 4-bromo-2-fluoro-5-methylphenylacetonitrile?
Q. Methodological Guidance
- Personal protective equipment (PPE) : Nitrile gloves, goggles, and fume hood use to avoid inhalation/contact .
- Storage : Keep at 0–6°C in amber vials to prevent photodegradation and moisture absorption .
- Waste disposal : Neutralize nitrile-containing waste with NaOCl (10% v/v) before disposal .
How can this compound serve as an intermediate in medicinal chemistry or materials science?
Q. Advanced Application Focus
- Pharmaceutical synthesis : As a building block for kinase inhibitors (via Suzuki-Miyaura coupling with boronic acids ).
- Materials science : Incorporation into liquid crystals or OLED precursors, leveraging its planar aromatic structure and halogenated substituents .
- Biological probes : Radiolabeling (e.g., ¹⁸F for PET imaging) by displacing bromine with no-carrier-added fluorine .
What analytical techniques are recommended for purity assessment, and how are interferences minimized?
Q. Methodological Guidance
- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (acetonitrile/water 60:40) .
- TLC : Rf 0.4–0.5 (silica gel, hexane:EtOAc 6:4); visualize under UV or with KMnO₄ stain .
- Elemental analysis : Discrepancies >0.3% indicate impurities (e.g., unreacted bromo precursors) .
What are the key differences in reactivity between bromine and fluorine in this compound?
Q. Advanced Mechanistic Focus
- Bromine : Participates in cross-coupling (e.g., Suzuki, Buchwald-Hartwig) due to its polarizable C-Br bond .
- Fluorine : Acts as a meta-directing group in electrophilic substitution and stabilizes adjacent negative charges via inductive effects .
- Competitive reactivity : In Pd-mediated reactions, bromine is typically replaced before fluorine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
